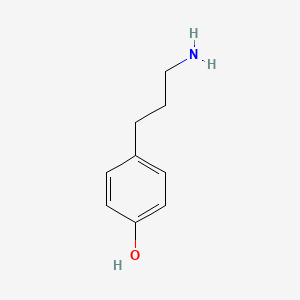4-(3-Aminopropyl)phenol
CAS No.: 57400-89-2
Cat. No.: VC8125448
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57400-89-2 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 4-(3-aminopropyl)phenol |
| Standard InChI | InChI=1S/C9H13NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7,10H2 |
| Standard InChI Key | AEMHLIHHQUOOGP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCCN)O |
| Canonical SMILES | C1=CC(=CC=C1CCCN)O |
Introduction
4-(3-Aminopropyl)phenol is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of approximately 151.206 g/mol . It is characterized by a phenolic ring substituted with an aminoalkyl group, specifically a 3-aminopropyl chain. This compound is of interest in various fields due to its unique chemical structure and potential applications.
Synthesis and Derivatives
4-(3-Aminopropyl)phenol can be synthesized through various chemical routes, although specific methods are not detailed in the available literature. One notable derivative is 4-(3-Aminopropyl)phenol Hydrobromide, which has the molecular formula C₉H₁₄BrNO and a molar mass of approximately 228.12 g/mol. This hydrobromide form enhances the compound's solubility in water, making it more suitable for biological applications.
Biological Activities and Applications
While specific biological activities of 4-(3-Aminopropyl)phenol are not extensively documented, its structure suggests potential for interaction with biological systems. The hydrobromide derivative, in particular, exhibits diverse biological activities due to its improved solubility and reactivity. Phenolic compounds, in general, are known for their antioxidant properties and potential therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral effects .
Safety and Handling
Safety data for 4-(3-Aminopropyl)phenol is not fully detailed, but it is recommended for research and development use only, not for medicinal or household applications . Handling should follow standard safety protocols for organic compounds, including proper storage and disposal procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume